molecular formula C31H29N3O3S B409453 3-Amino-4-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 332155-13-2

3-Amino-4-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B409453
CAS No.: 332155-13-2
M. Wt: 523.6g/mol
InChI Key: UDPKRSRPTDZWAF-UHFFFAOYSA-N
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Description

3-Amino-4-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

The synthesis of 3-Amino-4-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves multiple steps, including the formation of the thieno[2,3-b]pyridine core and subsequent functionalization. The synthetic routes typically involve the use of starting materials such as substituted anilines, thiophenes, and pyridines, which undergo various reactions including cyclization, amination, and acylation. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy groups allows for oxidation reactions, which can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro groups can be reduced to amines using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Acylation: The amino group can participate in acylation reactions to form amides or other derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in cancer research, where it may act as an inhibitor of specific enzymes or pathways involved in tumor growth.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cancer cell growth or the modulation of biochemical pathways.

Comparison with Similar Compounds

Compared to other similar compounds, 3-Amino-4-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

332155-13-2

Molecular Formula

C31H29N3O3S

Molecular Weight

523.6g/mol

IUPAC Name

3-amino-4-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C31H29N3O3S/c1-5-19-8-6-7-9-23(19)33-30(35)29-28(32)27-22(21-14-15-25(36-3)26(16-21)37-4)17-24(34-31(27)38-29)20-12-10-18(2)11-13-20/h6-17H,5,32H2,1-4H3,(H,33,35)

InChI Key

UDPKRSRPTDZWAF-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC(=C(C=C4)OC)OC)C5=CC=C(C=C5)C)N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC(=C(C=C4)OC)OC)C5=CC=C(C=C5)C)N

Origin of Product

United States

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